molecular formula C15H12N4O4 B2978298 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-31-7

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2978298
CAS RN: 886503-31-7
M. Wt: 312.285
InChI Key: YOWBTPGRPOSMEB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (DNPPA) is an organic compound that has been studied for its potential applications in research and laboratory experiments. DNPPA is a derivative of pyrazolo[3,4-b]pyridine, a heterocyclic compound that contains two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 211-213°C. DNPPA is insoluble in water, but soluble in many organic solvents, such as ethanol and acetone.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound 2,6-Dimethyl-3-acetyl-5-carbmethoxy-4-(3'nitrophenyl)-1,4-dihydropyridine, which shares a similar structure with the specified chemical, has been utilized to create novel unsymmetrical 1,4-dihydropyridine derivatives. These derivatives show significant antitubercular activity, highlighting the potential of nitrophenyl-substituted compounds in medicinal chemistry (Gevariya et al., 2001).

Corrosion Inhibition

  • Pyrazolo-pyridine derivatives, including those with nitrophenyl substituents, have been synthesized using ultrasound-mediated reactions and evaluated as corrosion inhibitors for mild steel in acidic media. These studies indicate that the presence of the nitro group can influence the inhibition efficiency, providing insights into the application of such compounds in industrial processes (Dohare et al., 2018).

Antimicrobial and Antimycobacterial Activity

  • Research on nicotinic acid hydrazide derivatives, which are structurally related to the specified compound, has shown antimicrobial and antimycobacterial properties. This suggests that derivatives of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may also possess similar biological activities, potentially contributing to the development of new therapeutic agents (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-8-13-11(15(20)21)7-12(16-14(13)18(2)17-8)9-4-3-5-10(6-9)19(22)23/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWBTPGRPOSMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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